2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol, also known as 2-(Isoquinolin-1-ylmethyl-methyl-amino)-ethanol, is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately . It is classified as an amino alcohol and contains an isoquinoline moiety, which is significant in various biological activities.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its structural properties and biological activities. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure, which are often associated with pharmacological effects .
The synthesis of 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol can be achieved through several methods:
In industrial settings, large-scale production may utilize asymmetric synthesis techniques to ensure high enantiomeric purity, employing optimized chiral catalysts and continuous flow reactors to enhance efficiency .
The molecular structure of 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol features an isoquinoline ring connected to an ethanolamine moiety.
CN(CCO)CC1=NC=CC2=CC=CC=C21
InChI=1S/C13H16N2O/c1-15(8-9-16)10-13-12-5-3-2-4-11(12)6-7-14-13/h2-7,16H,8-10H2,1H3
This structural data indicates the presence of functional groups that contribute to its chemical reactivity and biological activity.
2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes. Compounds with similar structures have shown potential in modulating neurotransmitter systems and exhibiting anti-cancer properties . Further studies are needed to clarify its precise biochemical pathways and effects.
The physical properties of 2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol include:
Key chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
2-[(Isoquinolin-1-ylmethyl)-amino]-ethanol has potential applications in:
CAS No.: 127414-85-1
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1